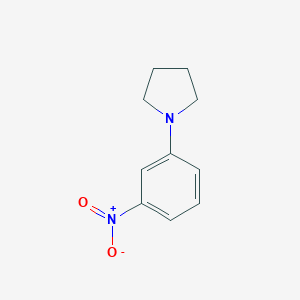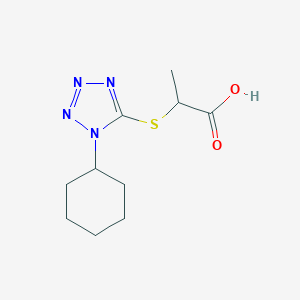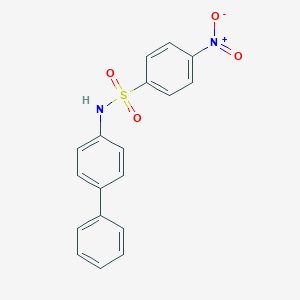
4-nitro-N-(4-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(4-phenylphenyl)benzenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
4-nitro-N-(4-phenylphenyl)benzenesulfonamide acts as a chloride channel blocker by binding to the channel and preventing the movement of chloride ions across the cell membrane. This can lead to a variety of physiological effects, such as changes in cell volume and ion concentration. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit other ion channels, such as the potassium channel and the calcium channel.
Biochemische Und Physiologische Effekte
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which can lead to the accumulation of mucus in the lungs and other organs. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit the activity of VRAC, which can affect cell volume regulation and cell migration. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of CaCC, which can affect smooth muscle contraction and intestinal secretion.
Vorteile Und Einschränkungen Für Laborexperimente
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has also been widely studied and has a well-established mechanism of action. However, there are also some limitations to its use. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have some off-target effects, such as inhibiting the activity of other ion channels. Additionally, it can be difficult to control the concentration of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in experiments, as it has poor solubility in water.
Zukünftige Richtungen
There are several future directions for research involving 4-nitro-N-(4-phenylphenyl)benzenesulfonamide. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Another area of interest is the study of the physiological effects of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in different cell types and tissues. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide could be used in the development of new therapies for diseases such as cystic fibrosis and hypertension.
Synthesemethoden
The synthesis of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylphenylamine. This reaction results in the formation of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been used in various scientific research studies due to its ability to block chloride channels. It has been found to be particularly useful in the study of cystic fibrosis, as it can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been used in the study of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC).
Eigenschaften
CAS-Nummer |
28842-70-8 |
|---|---|
Produktname |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
Molekularformel |
C18H14N2O4S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-10-12-18(13-11-17)25(23,24)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H |
InChI-Schlüssel |
INGUMVZZOPPYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



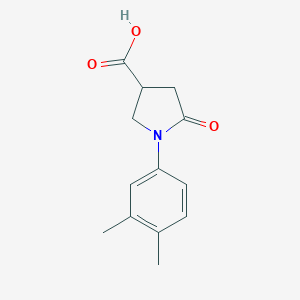
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

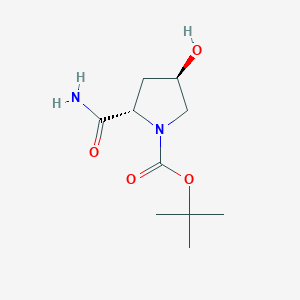
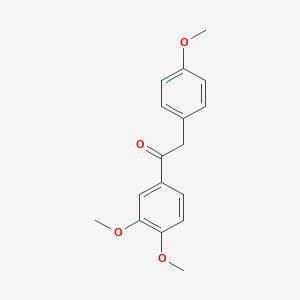
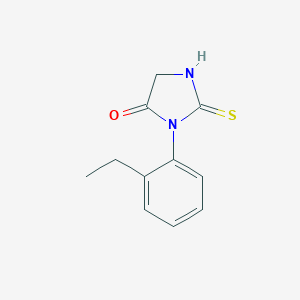
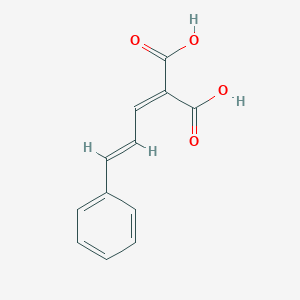
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
